![molecular formula C24H26O6 B14059610 Ethyl (2E)-3-{3-[(1E)-3-ethoxy-3-oxoprop-1-EN-1-YL]-5-[hydroxy(4-methoxyphenyl)methyl]phenyl}prop-2-enoate](/img/structure/B14059610.png)
Ethyl (2E)-3-{3-[(1E)-3-ethoxy-3-oxoprop-1-EN-1-YL]-5-[hydroxy(4-methoxyphenyl)methyl]phenyl}prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E,2’E)-Diethyl 3,3’-(5-(hydroxy(4-methoxyphenyl)methyl)-1,3-phenylene)diacrylate is a synthetic organic compound that belongs to the class of diacrylates This compound is characterized by its unique structure, which includes two diethyl ester groups and a central phenylene ring substituted with a hydroxy(4-methoxyphenyl)methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,2’E)-Diethyl 3,3’-(5-(hydroxy(4-methoxyphenyl)methyl)-1,3-phenylene)diacrylate can be achieved through a series of organic reactions. One common method involves the cross olefin metathesis reaction. In this process, two precursor molecules, each containing a terminal olefin, are reacted in the presence of an olefin metathesis catalyst, such as the Grubbs II catalyst . This reaction is known for its wide tolerance to various organic functional groups, making it ideal for synthesizing complex hybrid molecules without the need for additional protective groups.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of olefin metathesis and esterification reactions can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate the large-scale production of (2E,2’E)-Diethyl 3,3’-(5-(hydroxy(4-methoxyphenyl)methyl)-1,3-phenylene)diacrylate.
化学反应分析
Types of Reactions
(2E,2’E)-Diethyl 3,3’-(5-(hydroxy(4-methoxyphenyl)methyl)-1,3-phenylene)diacrylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols under appropriate conditions.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield aldehydes or ketones, while reduction of the ester groups can produce alcohols.
科学研究应用
(2E,2’E)-Diethyl 3,3’-(5-(hydroxy(4-methoxyphenyl)methyl)-1,3-phenylene)diacrylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research into its potential as a drug precursor or active pharmaceutical ingredient is ongoing.
Industry: It can be utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
作用机制
The mechanism of action of (2E,2’E)-Diethyl 3,3’-(5-(hydroxy(4-methoxyphenyl)methyl)-1,3-phenylene)diacrylate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester groups can undergo hydrolysis, releasing diethyl acrylate, which can further interact with cellular components.
相似化合物的比较
Similar Compounds
(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ol: This compound shares the methoxyphenyl group but differs in its overall structure and functional groups.
Eugenol-Chalcone Hybrid: This hybrid molecule, synthesized via cross olefin metathesis, has structural similarities but distinct functional groups and applications.
Uniqueness
(2E,2’E)-Diethyl 3,3’-(5-(hydroxy(4-methoxyphenyl)methyl)-1,3-phenylene)diacrylate is unique due to its combination of diethyl ester groups and a central phenylene ring with specific substitutions
属性
分子式 |
C24H26O6 |
|---|---|
分子量 |
410.5 g/mol |
IUPAC 名称 |
ethyl 3-[3-(3-ethoxy-3-oxoprop-1-enyl)-5-[hydroxy-(4-methoxyphenyl)methyl]phenyl]prop-2-enoate |
InChI |
InChI=1S/C24H26O6/c1-4-29-22(25)12-6-17-14-18(7-13-23(26)30-5-2)16-20(15-17)24(27)19-8-10-21(28-3)11-9-19/h6-16,24,27H,4-5H2,1-3H3 |
InChI 键 |
VFGWRMRMUHPDNL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C=CC1=CC(=CC(=C1)C(C2=CC=C(C=C2)OC)O)C=CC(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


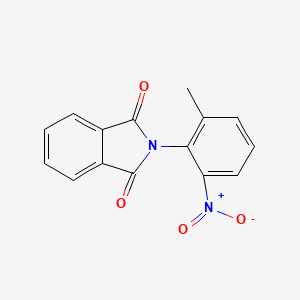

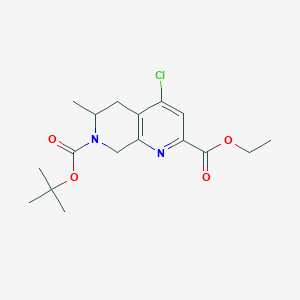
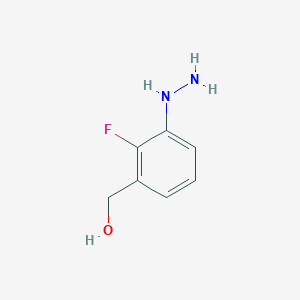
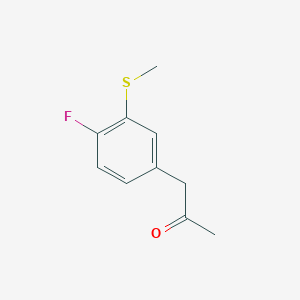
![[3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyridin-4-yl]boronic acid](/img/structure/B14059551.png)
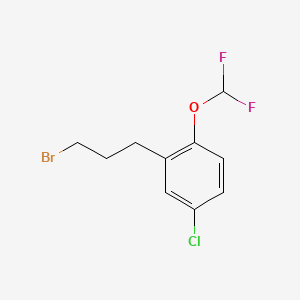
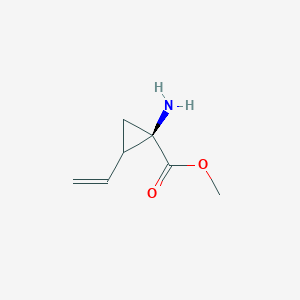


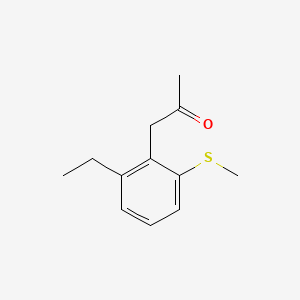

![2-(3-Bromo-4-fluorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B14059590.png)
![(7R,13S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;thiocyanic acid](/img/structure/B14059591.png)
